Technical Profile: 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
Technical Profile: 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
CAS Number: 107151-39-3[1][2][3]
Executive Summary
6-(2-Methoxyphenyl)-6-oxohexanoic acid is a critical C6-linker intermediate used primarily in the synthesis of benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) scaffolds. Unlike its para-substituted isomer—which is readily accessible via standard Friedel-Crafts acylation—the ortho-substituted (2-methoxy) isomer requires precise regiochemical control during synthesis.
This compound serves as a "molecular hinge," enabling the formation of 7-membered fused ring systems found in tricyclic antidepressants, tubulin-binding anticancer agents, and selective estrogen receptor modulators (SERMs). Its value lies in the 2-methoxy group, which provides steric bulk and electronic donation essential for the biological activity of downstream pharmaceutical targets.
Chemical Characterization & Properties
| Property | Specification |
| IUPAC Name | 6-(2-Methoxyphenyl)-6-oxohexanoic acid |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 82–86 °C (Literature range varies by purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in water |
| pKa (Calc) | ~4.75 (Carboxylic acid moiety) |
| Key Impurity | 6-(4-Methoxyphenyl)-6-oxohexanoic acid (para-isomer) |
Strategic Synthesis: Solving the Regioselectivity Challenge
The Regiochemical Problem
Direct Friedel-Crafts acylation of anisole with adipic anhydride typically yields the para-isomer (>90%) due to the steric hindrance of the methoxy group and the electronic directing effects. To exclusively isolate the 107151-39-3 (ortho) isomer, a Directed Ortho-Metallation (DoM) or Grignard approach is required.
Protocol: Grignard-Mediated Coupling
Objective: Synthesize 6-(2-methoxyphenyl)-6-oxohexanoic acid with >98% regiochemical purity.
Reagents:
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Substrate: 2-Bromoanisole (1.0 eq)
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Reagent: Magnesium turnings (1.1 eq), Iodine (catalytic)
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Electrophile: Adipic anhydride (0.9 eq) or Methyl 6-chloro-6-oxohexanoate
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Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
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Grignard Formation (In Situ):
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Charge a flame-dried 3-neck flask with Mg turnings and a crystal of iodine.
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Add 10% of the 2-bromoanisole solution in THF to initiate the reaction (color change from brown to colorless indicates initiation).
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Add the remaining 2-bromoanisole dropwise at a rate that maintains a gentle reflux (approx. 60–65 °C).
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Mechanism:[1][2][3][4][5] The formation of 2-methoxyphenylmagnesium bromide is favored; the methoxy oxygen coordinates with Mg, stabilizing the ortho position.
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Nucleophilic Attack:
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Cool the Grignard solution to -10 °C.
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Dissolve adipic anhydride in THF and add it slowly to the Grignard reagent.
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Critical Control: Maintain low temperature to prevent double addition (formation of the tertiary alcohol).
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Stir for 2 hours at 0 °C, then allow to warm to room temperature.
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Quench & Hydrolysis:
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Quench with saturated NH₄Cl solution.
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Acidify with 1M HCl to pH 2 to ensure the carboxylic acid is protonated.
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Extract with Ethyl Acetate (3x).[4]
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Purification:
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The crude product may contain unreacted anhydride. Recrystallize from Toluene/Hexanes to isolate the pure keto-acid.
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Downstream Application: Cyclization to Benzosuberones
The primary utility of 6-(2-methoxyphenyl)-6-oxohexanoic acid is its intramolecular cyclization to form the 1-methoxy-benzosuberone core. This 7-membered ring formation is thermodynamically challenging compared to 5- or 6-membered rings (entropy factors) and requires strong acidic dehydration.
Cyclization Protocol
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Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).
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Conditions: Heat at 80–100 °C for 2–4 hours.
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Mechanism:
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Protonation of the ketone carbonyl.
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Enolization.[2]
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Intramolecular electrophilic attack on the aromatic ring (Friedel-Crafts alkylation/acylation hybrid).
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Re-aromatization to form the tricyclic system.
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Pathway Visualization
Figure 1: Synthetic pathway from 2-bromoanisole to the benzosuberone scaffold via the 107151-39-3 intermediate.
Critical Quality Attributes (CQA) & Troubleshooting
When sourcing or synthesizing this compound for drug development, the following parameters are non-negotiable:
| Parameter | Acceptance Criteria | Rationale |
| Regio-Purity | ≥ 98.0% ortho | The para isomer (CAS 3581-03-9) is a common contaminant from FC synthesis. It cyclizes to a different suberone isomer, altering drug potency. |
| Residual Solvent | < 500 ppm THF | THF interferes with the PPA cyclization step by complexing with the acid catalyst. |
| Water Content | < 0.5% | Moisture deactivates the Lewis/Brønsted acids used in downstream cyclization. |
Analytical Validation
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¹H NMR (CDCl₃): Look for the diagnostic methoxy singlet at ~3.9 ppm. The aromatic region will show a multiplet characteristic of ortho-substitution (4 protons, 6.9–7.8 ppm range). The aliphatic chain will show distinct triplets for the methylene groups alpha to the ketone and acid.
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Differentiation: The para-isomer shows a symmetric AA'BB' aromatic splitting pattern, whereas the ortho-isomer (Target) shows a complex ABCD pattern.
References
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PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid (Analog Reference for Spectral Data). National Library of Medicine. Retrieved January 31, 2026, from [Link]
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Mincheva, Z., et al. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications. (Contextual reference for ortho-metallation strategies). Retrieved January 31, 2026, from [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
